

Spectroscopic Profile of 2-Ethylbutyryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylbutyryl chloride**

Cat. No.: **B1582483**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Ethylbutyryl chloride** (CAS No: 2736-40-5). Detailed experimental protocols and data interpretations are included to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data for **2-Ethylbutyryl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

A detailed experimental ¹H NMR spectrum for **2-Ethylbutyryl chloride** is not readily available in public spectral databases. The following data is predicted based on empirical models and typical chemical shift values for similar acyl chlorides.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (t)	~0.9	Triplet	~7.5
CH ₂ (dq)	~1.6	Doublet of quartets	~7.5, ~7.0
CH (p)	~2.8	Pentet	~7.0

¹³C NMR

Experimental ¹³C NMR data has been reported for **2-Ethylbutyryl chloride**.[\[1\]](#)

Carbon	Chemical Shift (δ , ppm)
C=O	~175
CH	~60
CH ₂	~25
CH ₃	~11

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Ethylbutyryl chloride** exhibits characteristic vibrational modes for an acyl chloride.[\[2\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode
~2970	C-H stretch (alkane)
~1800	C=O stretch (acyl chloride)
~1460	C-H bend (alkane)
~950	C-C stretch

Mass Spectrometry (MS)

The mass spectrum of **2-Ethylbutyryl chloride** is characterized by fragmentation patterns typical for acyl chlorides.[2]

m/z	Relative Abundance	Proposed Fragment
134/136	Low	[M] ⁺ (Molecular Ion)
99	High	[M-Cl] ⁺
71	High	[C ₄ H ₇ O] ⁺
57	High	[C ₄ H ₉] ⁺
43	Moderate	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A small amount of **2-Ethylbutyryl chloride** (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

- Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz). The ¹³C NMR data cited was obtained on a Varian CFT-20 instrument.[1]
- Technique: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) pulse sequences are used.
- Parameters (Typical):
 - Temperature: 298 K
 - ¹H Pulse Angle: 30-90°
 - ¹³C Pulse Angle: 30-45°

- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 for ^1H , 128-1024 for ^{13}C
- Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As **2-Ethylbutyryl chloride** is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

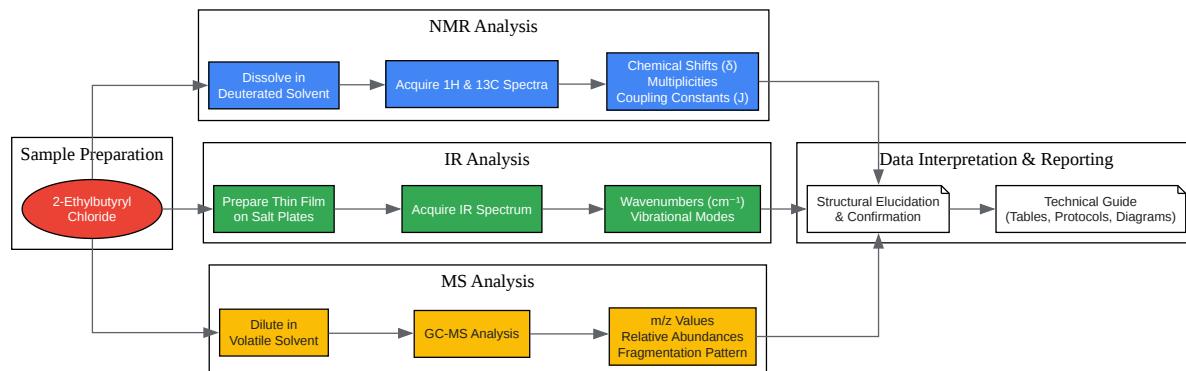
Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Transmission or Attenuated Total Reflectance (ATR). The data cited was obtained via ATR.[\[1\]](#)
- Parameters (Typical):
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Background Correction: A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for volatile compounds like **2-Ethylbutyryl chloride**.[\[2\]](#)
- Injection: A small volume of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.


- Ionization: Electron Ionization (EI) at 70 eV is a common method.

Data Acquisition:

- Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- GC Parameters (Typical):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute the compound from the column.
- MS Parameters (Typical):
 - Mass Range: m/z 35-300
 - Scan Rate: 1-2 scans/second

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-Ethylbutyryl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Ethylbutyryl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylbutyryl chloride | C₆H₁₁ClO | CID 75954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylbutyryl chloride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylbutyryl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582483#spectral-data-for-2-ethylbutyryl-chloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com